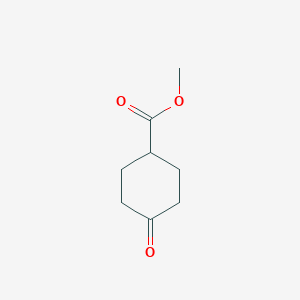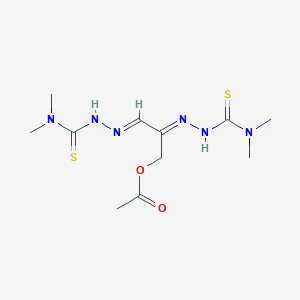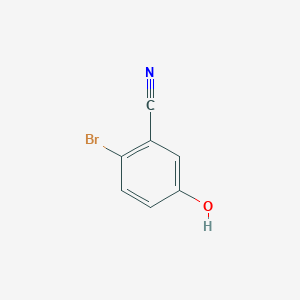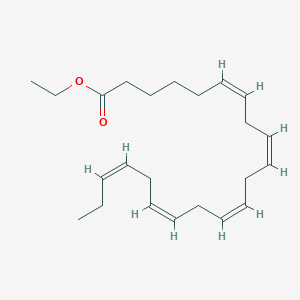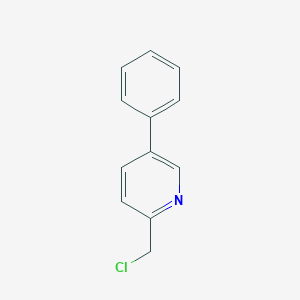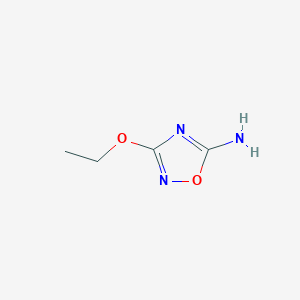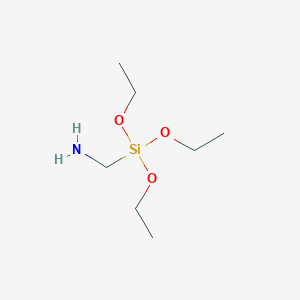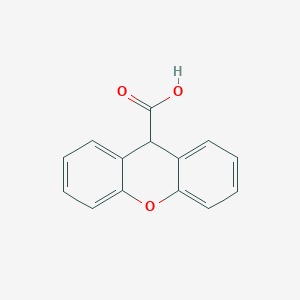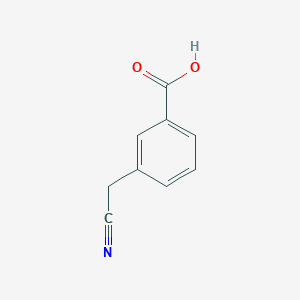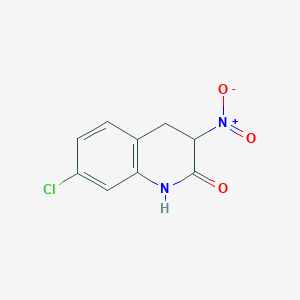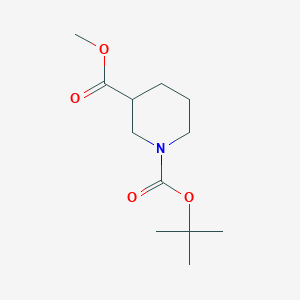
1-(2-Methoxyphenyl)piperazine
Descripción general
Descripción
2-Metoxifenilpiperazina, también conocida como 1-(2-Metoxifenil)piperazina, es un compuesto químico con la fórmula molecular C11H16N2O. Es un derivado de la piperazina, un compuesto orgánico heterocíclico, y presenta un grupo metoxi unido al anillo fenilo. Este compuesto es conocido por sus diversas aplicaciones en la investigación científica, particularmente en los campos de la farmacología y la química medicinal .
Mecanismo De Acción
El mecanismo de acción de la 2-Metoxifenilpiperazina implica su interacción con objetivos moleculares específicos, particularmente los receptores de serotonina y dopamina. Actúa como antagonista de los receptores α1-adrenérgicos y se ha demostrado que bloquea los receptores de serotonina 5-HT1A . Esta interacción modula la actividad de los neurotransmisores, lo que lleva a diversos efectos farmacológicos como acciones ansiolíticas y antihipertensivas .
Análisis Bioquímico
Biochemical Properties
1-(2-Methoxyphenyl)piperazine has been used in various biochemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It has also been used to prepare cyclic amine substituted Tröger’s base derivatives
Cellular Effects
It is known that piperazine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in Aza-Michael addition reactions
Temporal Effects in Laboratory Settings
It is known that the compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La 2-Metoxifenilpiperazina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 2-metoxianilina con piperazina en presencia de un catalizador adecuado. La reacción normalmente ocurre en condiciones de reflujo en un solvente como el acetonitrilo . Otro método implica la ciclación de derivados de 1,2-diamina con sales de sulfonio, seguida de desprotección y ciclación intramolecular selectiva .
Métodos de Producción Industrial
La producción industrial de 2-Metoxifenilpiperazina a menudo implica reacciones a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como extracción con disolvente, recristalización y purificación para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-Metoxifenilpiperazina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.
Sustitución: Puede participar en reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno de la piperazina.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo involucran temperaturas controladas y solventes específicos para facilitar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir varios derivados de amina. Las reacciones de sustitución pueden conducir a la formación de derivados de piperazina funcionalizados .
Aplicaciones Científicas De Investigación
La 2-Metoxifenilpiperazina tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
La 2-Metoxifenilpiperazina se puede comparar con otros compuestos similares, como:
2-Clorofenilpiperazina (oCPP): Similar en estructura pero con un sustituyente de cloro en lugar de un grupo metoxi.
3-Metoxifenilpiperazina (mMeOPP): Similar pero con el grupo metoxi en la posición meta.
4-Metoxifenilpiperazina (MeOPP): Similar pero con el grupo metoxi en la posición para.
Singularidad
La singularidad de la 2-Metoxifenilpiperazina radica en su patrón de sustitución específico, que influye en su afinidad de unión y selectividad para varios receptores. Esto lo convierte en una herramienta valiosa en la investigación farmacológica y el desarrollo de fármacos .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLQLYBRIOLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-49-7 (di-hydrochloride) | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188871 | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35386-24-4 | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35386-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-METHOXYPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81NJO1330A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 1-(2-Methoxyphenyl)piperazine?
A1: this compound exhibits high affinity for the 5-HT1A receptor, a subtype of serotonin receptor found in the central nervous system. [, , , , , , , , , , ]
Q2: How does this compound interact with the 5-HT1A receptor?
A2: Research suggests that this compound acts as an antagonist at both pre- and postsynaptic 5-HT1A receptors, blocking the effects of agonists like 8-OH-DPAT. [, , , ]
Q3: What are the downstream effects of this compound binding to 5-HT1A receptors?
A3: Antagonizing 5-HT1A receptors with compounds like this compound can impact various physiological processes, including mood, anxiety, and temperature regulation. [, , ] Some studies suggest potential anxiolytic and antidepressant-like effects. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C11H16N2O, and the molecular weight is 192.26 g/mol. [, ]
Q5: What are some key spectroscopic characteristics of this compound?
A5: this compound can be characterized using techniques like 1H NMR, 13C NMR, and mass spectrometry. [, ] These techniques provide information about the compound's structure and purity.
Q6: What is a common application of this compound in occupational hygiene?
A6: this compound is widely used as a derivatizing agent for capturing and quantifying airborne isocyanates, which are respiratory sensitizers. [, , , , , , , , , , , , , ]
Q7: How does this compound react with isocyanates?
A7: this compound reacts with isocyanates to form stable urea derivatives, which can be analyzed using HPLC with UV or electrochemical detection. [, , , , , , , , , , , , ]
Q8: What are some limitations of using this compound for isocyanate analysis?
A8: Studies have shown that the reactivity of this compound with different isocyanate species can vary, potentially leading to underestimation of total isocyanate concentrations. [, , , , ]
Q9: Are there alternative derivatizing agents to this compound for isocyanate analysis?
A9: Yes, researchers are exploring alternative derivatizing agents like dibutylamine, 1-(9-anthracenylmethyl)piperazine, and tryptamine to improve the accuracy and sensitivity of isocyanate measurement. [, , , , , ]
Q10: How does modifying the structure of this compound affect its 5-HT1A receptor affinity?
A10: Introducing substituents or modifying the linker length between the piperazine ring and other moieties can significantly alter the compound's affinity and selectivity for 5-HT1A receptors. [, , , , ]
Q11: What is the impact of structural modifications on the in vivo activity of this compound analogs?
A11: Structural modifications can lead to compounds with varying degrees of agonism or antagonism at 5-HT1A receptors, influencing their effects on behavior, temperature regulation, and other physiological processes. [, ]
Q12: What are some areas of ongoing research involving this compound?
A12: Ongoing research focuses on developing more sensitive and accurate methods for isocyanate monitoring in occupational settings, further exploring the SAR of this compound analogs for potential therapeutic applications targeting 5-HT1A receptors, and investigating the potential for biomarkers to assess exposure and biological effects of isocyanates. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

